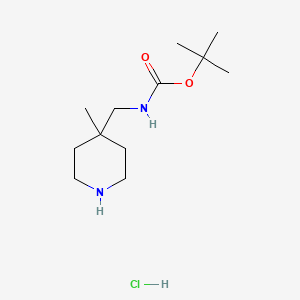

2-Cyclopropoxy-4-methoxyaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropoxy-4-methoxyaniline is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is used for research purposes.

Physical And Chemical Properties Analysis

2-Cyclopropoxy-4-methoxyaniline has a molecular weight of 179.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Applications De Recherche Scientifique

-

Hybrid Material Development

- Field : Material Science

- Application Summary : A novel type of poly (2-methoxyaniline)@carbon black (P2MA@CB) was formulated by incorporating laboratory synthesized CB nanoparticles into pure P2MA . This hybrid material is promising for application in electrochemical sensing .

- Methods : The materials were characterized using X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), ultraviolet-visible spectroscopy (UV-vis), Fourier transform infrared spectroscopy (FTIR), transmission electron microscopy (TEM), thermogravimetric analysis (TGA) and electrochemically by cyclic voltammetry (CV) .

- Results : The optical study shows the P2MA@CB samples to be of nanosize. Besides, the CV results show that this nanomaterials exhibited high electroactivity .

-

Nonlinear Optics and Antimicrobial Applications

- Field : Material Science, Optics, Biomedical

- Application Summary : A new single crystal of cesium sulphate-doped 4-methoxyaniline (CS-4MOA) was obtained by the solvent evaporation approach . This crystal has applications in nonlinear optics and antimicrobial applications .

- Methods : The crystal was characterized using XRD, FTIR, SEM-EDAX, Ultraviolet–visible spectral study, TG/DTA, Vickers microhardness analysis, VSM analysis, impedance study, Z-scan technique, and SHG investigation .

- Results : The crystal was found to be transparent in the region of 330–1100 nm. It was stable up to 88 °C. The NLO parameters of CS-4MOA were computed by Z-scan technique. The existence of second order nonlinear optical susceptibility in CS-4MOA was confirmed by the SHG investigation .

-

Organic Chemistry - Basicity Alteration

- Field : Organic Chemistry

- Application Summary : The basicity of methoxyaniline compounds can be altered due to the ortho effect . This property is used in various chemical reactions and syntheses .

- Methods : The basicity of these compounds is studied using various chemical analysis techniques .

- Results : It was found that 2-methoxyaniline is more basic than 3-methoxyaniline .

-

Crystal Growth

- Field : Material Science

- Application Summary : Methoxyaniline compounds are used in the growth of single crystals, which have applications in many different areas of society .

- Methods : The crystals are grown using the solvent evaporation approach .

- Results : The grown crystals exhibit promising applications in nonlinear optics .

- Efficient Methylation of Anilines

- Field : Organic Chemistry

- Application Summary : Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

- Methods : The methylation of anilines with methanol was achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogenous materials .

- Results : This method allows for the efficient methylation of anilines, which is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .

Propriétés

IUPAC Name |

2-cyclopropyloxy-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJWVBCGTLYZKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)OC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropoxy-4-methoxyaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)

![Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1378921.png)

![6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1378930.png)

![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)

![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)